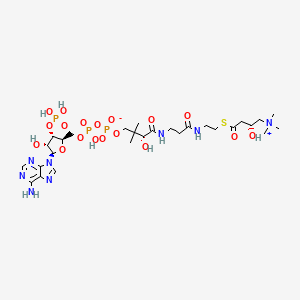
(R)-carnitinyl-CoA betaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-carnitinyl-CoA betaine is an ammonium betaine and a 3-hydroxy fatty acyl-CoA. It is a conjugate acid of a (R)-carnitinyl-CoA(3-).
Applications De Recherche Scientifique
Biochemical Role in Microbial Metabolism
(R)-carnitinyl-CoA betaine plays a crucial role in the metabolism of certain bacteria, particularly in the conversion of carnitine and its derivatives. For instance, in Escherichia coli, the enzyme responsible for the reversible transfer of coenzyme A moieties facilitates the generation of (R)-carnitinyl-CoA from gamma-butyrobetainyl-CoA, which is pivotal for energy metabolism and cellular function .
Key Findings:
- Enzymatic Activity: The enzyme L-carnitine CoA-transferase exhibits significant activity in catalyzing the conversion of carnitine derivatives, essential for maintaining metabolic pathways in bacteria .
- Microbial Growth: Studies indicate that this compound enhances microbial growth under specific conditions, allowing bacteria to utilize carnitine as a carbon source .
Nutritional Applications
The combination of dietary betaine and L-carnitine has shown synergistic effects on health. Research indicates that this combination can influence the metabolomic profile positively, impacting immune response and inflammation control .
Case Study:
In a study involving dogs, dietary supplementation with both betaine and L-carnitine resulted in significant changes in immune cell activity and circulating metabolite concentrations. The findings suggested that this combination could reduce basal inflammation while enhancing responses to bacterial stimuli .
Therapeutic Potential
This compound may have therapeutic implications, particularly in liver health and metabolic disorders. Betaine supplementation has been associated with protective effects against liver diseases, including alcohol-induced hepatic steatosis and metabolic-associated fatty liver disease .
Therapeutic Insights:
- Liver Protection: Betaine has been shown to reduce hepatic transaminases and oxidative stress markers, suggesting its role in liver health maintenance .
- Metabolic Regulation: The compound aids in regulating methionine metabolism, which is crucial for maintaining cellular health and preventing metabolic disorders .
Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Microbial Metabolism | Role in bacterial energy metabolism | Essential for the conversion of carnitine derivatives in E. coli |
| Nutritional Enhancement | Synergistic effects with dietary components | Improved immune response and metabolomic changes in canine studies |
| Therapeutic Use | Potential benefits for liver health | Protective against hepatic steatosis and metabolic disorders |
Analyse Des Réactions Chimiques
Key Steps:
-
Oxidation by BcoC :
γ-Butyrobetainyl-CoA → crotonobetainyl-CoA (via FAD-dependent dehydrogenation). -
Hydration by BcoD :
Crotonobetainyl-CoA → (R)-carnitinyl-CoA via anti-Markovnikov hydration.
Hydrolysis and Release of Glycine Betaine
The CDH thioesterase (Smc01638) hydrolyzes (R)-carnitinyl-CoA to glycine betaine and CoA:
-
Km=1.1mM, kcat=83s−1, catalytic efficiency =7.5×104s−1⋅M−1 .
-
Preferential activity toward betainyl-CoA (kcat/Km=1.2×107s−1⋅M−1) .
Stereochemical Considerations
-
Enantiomer specificity : BcoC produces d-carnitinyl-CoA (m/z 911.2159) as a minor product during crotonobetainyl-CoA hydration, distinct from l-carnitinyl-CoA (m/z 911.2152) .
-
Analytical confirmation :
Comparative Kinetic Data
| Enzyme | Substrate | Km(mM) | kcat(s−1) | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|---|
| BcoA/B | GBB | 0.12 | 25.3 | 2.1×105 |
| BcoC | γ-Butyrobetainyl-CoA | 0.15 | 0.65 | 4.3×103 |
| BcoD | Crotonobetainyl-CoA | 0.21 | 0.22 | 1.0×103 |
| Smc01638 (CDH) | l-Carnitinyl-CoA | 1.1 | 83 | 7.5×104 |
Metabolic Pathways and Physiological Relevance
Propriétés
Formule moléculaire |
C28H49N8O18P3S |
|---|---|
Poids moléculaire |
910.7 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] phosphate |
InChI |
InChI=1S/C28H49N8O18P3S/c1-28(2,23(41)26(42)31-7-6-18(38)30-8-9-58-19(39)10-16(37)11-36(3,4)5)13-51-57(48,49)54-56(46,47)50-12-17-22(53-55(43,44)45)21(40)27(52-17)35-15-34-20-24(29)32-14-33-25(20)35/h14-17,21-23,27,37,40-41H,6-13H2,1-5H3,(H7-,29,30,31,32,33,38,42,43,44,45,46,47,48,49)/t16-,17-,21-,22-,23+,27-/m1/s1 |
Clé InChI |
BBRISSLDTUHWKG-PVMHLSDZSA-N |
SMILES |
CC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C[N+](C)(C)C)O)O |
SMILES isomérique |
CC(C)(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C[C@H](C[N+](C)(C)C)O)O |
SMILES canonique |
CC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C[N+](C)(C)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















